molecular formula C19H21ClN2O3S B5978515 N-(4-chlorophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide

N-(4-chlorophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide

Numéro de catalogue B5978515
Poids moléculaire: 392.9 g/mol
Clé InChI: VDXJGORBAUWOLB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-chlorophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide, also known as CC-115, is a novel small molecule inhibitor that targets the mTOR signaling pathway. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials for various types of cancer and other diseases.

Mécanisme D'action

N-(4-chlorophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide inhibits the mTOR pathway by binding to and inhibiting the activity of the mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). This leads to a reduction in cell growth and proliferation, as well as an increase in apoptosis (programmed cell death).
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide has been shown to have several biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune response. It has also been shown to reduce the levels of certain cytokines and chemokines, which are involved in inflammation and immune response.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-chlorophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide has several advantages for use in lab experiments, including its specificity for mTOR inhibition, its ability to penetrate the blood-brain barrier, and its oral bioavailability. However, there are also some limitations, such as its potential toxicity and the need for further studies to determine its optimal dosing and efficacy.

Orientations Futures

There are several future directions for research on N-(4-chlorophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide, including its potential use in combination with other therapies, its efficacy in different types of cancer and other diseases, and its potential for use in personalized medicine. Further studies are also needed to determine its safety and efficacy in clinical trials, as well as its potential for long-term use.

Méthodes De Synthèse

The synthesis of N-(4-chlorophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide involves several steps, including the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with cyclohexylamine to form 4-chlorobenzoyl cyclohexylamine. This intermediate is then reacted with sodium sulfonate to form N-(4-chlorophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide.

Applications De Recherche Scientifique

N-(4-chlorophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and metabolic disorders. Preclinical studies have shown that N-(4-chlorophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide inhibits the mTOR pathway, which is involved in cell growth, proliferation, and survival. This makes N-(4-chlorophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide a promising candidate for cancer therapy, as well as other diseases where mTOR signaling is dysregulated.

Propriétés

IUPAC Name

N-(4-chlorophenyl)-3-(cyclohexylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c20-15-9-11-16(12-10-15)21-19(23)14-5-4-8-18(13-14)26(24,25)22-17-6-2-1-3-7-17/h4-5,8-13,17,22H,1-3,6-7H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXJGORBAUWOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-3-(cyclohexylsulfamoyl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.